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molecular formula C11H13NO B8654025 1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one

1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B8654025
M. Wt: 175.23 g/mol
InChI Key: VJQFTMFEOBOYPQ-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

A polyphosphoric acid (200 g) solution of 10 g of phenylacetonitrile was heated at 140° C., and 14.9 g of acetone was dropwise added thereto, taking 1 hour. Further, this was stirred for 1 hour, then cooled, and ice water and diisopropyl ether were added to the reaction liquid. The organic layer was separated, and the aqueous layer was extracted with chloroform. The chloroform layer was washed with aqueous saturated sodium hydrogencarbonate solution, dried with anhydrous magnesium sulfate, and the solvent was evaporated away to obtain 6.22 g of the entitled compound as a brown solid.
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](OC(C)C)([CH3:12])[CH3:11].CC(C)=[O:19]>>[CH3:11][C:10]1([CH3:12])[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH2:7][C:8](=[O:19])[NH:9]1

Inputs

Step One
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Further, this was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with aqueous saturated sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(NC(CC2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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